1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an azepane moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the azepane moiety via nucleophilic substitution.
- Formation of the triazole ring through azide-alkyne cycloaddition.
- Final coupling reactions to introduce the phenylprop-2-en-1-ylidene group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The azepane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups into the azepane moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, making it a versatile molecule for medicinal chemistry.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C21H25N9O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]triazole-4-carboxamide |
InChI |
InChI=1S/C21H25N9O2/c22-19-20(27-32-26-19)30-17(15-29-13-6-1-2-7-14-29)18(24-28-30)21(31)25-23-12-8-11-16-9-4-3-5-10-16/h3-5,8-12H,1-2,6-7,13-15H2,(H2,22,26)(H,25,31)/b11-8+,23-12+ |
InChI Key |
KIZMKGDLYMEGTB-OUBDTCAQSA-N |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.